1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane
Overview
Description
1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane is a fluorinated organic compound with the molecular formula C₆BrF₁₁ and a molecular weight of 360.95 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane typically involves the bromination of octafluorocyclopentane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form octafluoro-1-(trifluoromethyl)cyclopentane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding fluorinated cyclopentanones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Various fluorinated cyclopentane derivatives.
Reduction: Octafluoro-1-(trifluoromethyl)cyclopentane.
Oxidation: Fluorinated cyclopentanones.
Scientific Research Applications
1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane is utilized in several scientific research fields:
Chemistry: As a precursor for synthesizing other fluorinated compounds, it is valuable in developing new materials with unique properties.
Biology: Its high fluorine content makes it useful in studying fluorine’s effects on biological systems and in designing fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals, including surfactants, lubricants, and polymers with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane is primarily related to its ability to participate in substitution and reduction reactions. The bromine atom serves as a reactive site for nucleophilic attack, facilitating the formation of various derivatives. The high fluorine content contributes to the compound’s stability and reactivity, influencing its interactions with other molecules and its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2,3,3,4,4,5,5-octafluorocyclopentane
- 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
- 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclohexane
Uniqueness
1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane stands out due to its unique combination of a bromine atom and multiple fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
1-bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF11/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODMJKXUZQZFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338639 | |
Record name | 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125112-68-7 | |
Record name | 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125112-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 125112-68-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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